molecular formula C3H4N2OS2 B074060 N-Aminorhodanine CAS No. 1438-16-0

N-Aminorhodanine

Cat. No. B074060
CAS RN: 1438-16-0
M. Wt: 148.21 g/mol
InChI Key: ZBUUHLDYMKTVLT-UHFFFAOYSA-N
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Patent
US09056862B2

Procedure details

To a solution of o-sulfobenzimide (5.00 g) in dioxane (20 ml) were added thionyl chloride (7.5 ml) and dimethylformamide (0.25 ml), and the mixture was stirred overnight at 110° C. The reaction mixture was concentrated under reduced pressure, and to the residue was added toluene (20 ml) to give 3-chloro-1,2-benzisothiazole 1,1-dioxide (3.77 g) as crystals. The obtained 3-chloro-1,2-benzisothiazole 1,1-dioxide (3.77 g) was dissolved in dioxane (20 ml), 3-aminorhodanine (2.77 g) was added thereto, and the mixture was stirred at 110° C. for 1 hr. The reaction mixture was concentrated under reduced pressure, and to the residue was added chloroform (20 ml) to give 3-[(4-oxo-2-thioxothiazolidin-3-yl)amino]-1,2-benzisothiazole 1,1-dioxide (3.56 g).
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4](=[O:12])(=[O:11])[N:3]=1.[NH2:13][N:14]1[C:18](=[O:19])[CH2:17][S:16][C:15]1=[S:20]>O1CCOCC1>[O:19]=[C:18]1[CH2:17][S:16][C:15](=[S:20])[N:14]1[NH:13][C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4](=[O:12])(=[O:11])[N:3]=1

Inputs

Step One
Name
Quantity
3.77 g
Type
reactant
Smiles
ClC1=NS(C2=C1C=CC=C2)(=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.77 g
Type
reactant
Smiles
NN1C(SCC1=O)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
to the residue was added chloroform (20 ml)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1N(C(SC1)=S)NC1=NS(C2=C1C=CC=C2)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.56 g
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.